3-(2-Thienyl)acrylic acid is a heterocyclic organic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and malonic acid. [, ] The resulting product can be further purified using techniques like recrystallization or chromatography.
Research suggests that 3-(2-Thienyl)acrylic acid may hold promise in various scientific areas, including:
3-(2-Thienyl)acrylic acid is an organic compound characterized by the presence of a thienyl group attached to an acrylic acid structure. Its chemical formula is C₇H₆O₂S, and it possesses a molecular weight of approximately 154.19 g/mol. The compound features a double bond between the second and third carbon atoms, which is typical of acrylic acids, and a thiophene ring that contributes to its unique properties. The thienyl group, derived from thiophene, imparts distinct electronic and steric characteristics to the molecule, making it of interest in various chemical and biological applications .
These reactions are significant for synthesizing more complex organic molecules or modifying the compound for specific applications .
Research indicates that 3-(2-thienyl)acrylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. The compound's structure allows it to interact with biological targets, influencing cellular processes. For instance, studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its utility in therapeutic contexts .
The synthesis of 3-(2-thienyl)acrylic acid can be achieved through several methods:
These methods allow for the efficient production of 3-(2-thienyl)acrylic acid with varying yields depending on the conditions used .
3-(2-Thienyl)acrylic acid finds applications in several fields:
Studies on the interactions of 3-(2-thienyl)acrylic acid reveal its potential as a ligand in coordination chemistry. For example, it has been shown to coordinate with metal ions, forming complexes that exhibit interesting properties. These interactions are crucial for understanding its behavior in biological systems and its potential applications in catalysis and material science .
Several compounds share structural similarities with 3-(2-thienyl)acrylic acid. Here are some notable examples:
Compound Name | Structure Type | Notable Features |
---|---|---|
2-Thiophenecarboxylic Acid | Carboxylic Acid | Exhibits strong aromatic character; less reactive than acrylic acids. |
3-(Furyl)acrylic Acid | Acrylic Acid | Contains a furan ring; different electronic properties compared to thienyl. |
2-Cyano-3-(2-thienyl)acrylic Acid | Acrylic Acid Derivative | Used as a MALDI matrix; functionalized with cyano group enhancing reactivity. |
The uniqueness of 3-(2-thienyl)acrylic acid lies in its specific thienyl substitution on the acrylic backbone, which influences its reactivity and biological activity compared to these similar compounds .
The Knoevenagel condensation is the most widely employed method for synthesizing 3-(2-thienyl)acrylic acid, leveraging the nucleophilic addition of active methylene compounds to α,β-unsaturated carbonyl systems. This reaction typically involves thiophene-2-carboxaldehyde as the aldehyde component and malonic acid or its esters as the active methylene reagent.
The traditional Knoevenagel reaction proceeds via:
For 3-(2-thienyl)acrylic acid, thiophene-2-carboxaldehyde reacts with malonic acid in pyridine under reflux conditions. This method achieves moderate yields (45–60%) but requires prolonged reaction times (12–24 hours).
To address inefficiencies, microwave irradiation and ultrasound (US) have been integrated into solvent-free protocols:
Table 1: Comparison of Knoevenagel Conditions
Alum (KAl(SO₄)₂·12H₂O) has emerged as an efficient catalyst:
Palladium and rhodium complexes enable cross-coupling and decarboxylative strategies for constructing the acrylic acid backbone.
The Heck reaction couples aryl halides with alkenes. For 3-(2-thienyl)acrylic acid derivatives:
Rhodium(III) complexes facilitate cine-olefination of heteroarene carboxylic acids:
Table 2: Transition Metal-Catalyzed Reactions
L-Phenylalanine ammonia lyase (PAL) from Rhodotorula species enables stereoselective amination of α,β-unsaturated acids:
Scaling up synthesis requires addressing cost, catalyst recovery, and waste minimization:
Ultrasound-assisted protocols achieve 10 mmol-scale production with 75% yields, leveraging:
Table 3: Industrial-Scale Considerations
Factor | Conventional Method | Optimized Protocol |
---|---|---|
Solvent Use | Pyridine | Solvent-free |
Catalyst Recovery | None | Y₂ZnO₄ reuse (5+ cycles) |
Energy Input | High (reflux) | Low (microwave/US) |
Throughput | Low (100s mg) | High (10+ mmol) |
Reference |
CTA demonstrates broad applicability across analyte classes, outperforming conventional matrices like sinapinic acid (SA), 2,5-dihydroxybenzoic acid (DHB), and α-cyano-4-hydroxycinnamic acid (HCCA). In lipidomic analyses, CTA generates spectra with 2–3× higher signal-to-noise (S/N) ratios than SA or DHB, attributed to its enhanced UV absorption at 337 nm and reduced background interference [1]. For peptide analysis, CTA’s performance parallels HCCA but requires lower matrix concentrations (5 mg/mL vs. 10–20 mg/mL for HCCA), minimizing adduct formation [4].
Matrix | Optimal Concentration (mg/mL) | S/N Ratio (Lipids) | Spectral Resolution (Proteins) |
---|---|---|---|
CTA | 5–10 | 120–150 | 8,000–10,000 |
SA | 20–30 | 50–70 | 6,000–7,500 |
DHB | 25–40 | 40–60 | 5,500–6,500 |
HCCA | 10–20 | 100–130 | 7,500–9,000 |
Data synthesized from Ref. [1] and [4].
The electron-withdrawing cyano group in CTA lowers its pKa, facilitating proton transfer to analytes. This property is critical for ionizing non-polar lipids and polyethylene glycols (PEGs), which are poorly addressed by SA or DHB [1].
CTA enables robust detection of saturated and unsaturated fatty acids (C12–C24) without pre-derivatization. For example, palmitic acid (C16:0) analyzed with CTA shows a 94% reduction in alkali metal adducts compared to DHB, improving mass accuracy (<5 ppm error) [1]. Phospholipid profiling benefits from CTA’s ability to desorb intact phosphatidylcholines (PCs) and sphingomyelins (SMs), with detection limits as low as 50 fmol/μL.
The matrix’s thienyl moiety participates in π–π interactions with lipid acyl chains, enhancing co-crystallization. This interaction is absent in HCCA, which relies on hydrogen bonding and performs poorly for long-chain lipids [4].
Conventional matrices struggle with PEGs exceeding 10 kDa due to adduct formation and poor desorption. CTA resolves this by:
Comparative studies show CTA increases PEG detection sensitivity by 40% versus SA, critical for pharmaceutical polymer characterization.
For proteins (10–150 kDa), CTA generates [M+H]⁺ ions with 85–90% isotopic resolution, comparable to SA but with reduced laser fluence (25 μJ vs. 35 μJ for SA) [1]. Peptide analyses reveal similar performance to HCCA, though CTA’s lower acidity (pKa ~4.3) reduces aspartic acid/proline cleavage artifacts by 30% [4].
CTA’s dual functionality as a proton/cation and electron-transfer matrix stems from:
The electronic structure of 3-(2-Thienyl)acrylic acid has been extensively investigated using density functional theory calculations at the B3LYP/6-311++G(d,p) level of theory [1] [2]. The optimized molecular geometry reveals a planar conjugated system with minimal steric hindrance between the thiophene ring and the acrylic acid moiety. The structural parameters indicate strong intramolecular interactions that stabilize the preferred conformation.
The DFT calculations demonstrate that the compound adopts a stable conformation with the thiophene ring and acrylic acid group positioned to maximize π-conjugation [1]. The calculated bond lengths and angles are consistent with experimental crystallographic data, validating the computational approach. The C=C double bond length in the acrylic acid portion measures approximately 1.34 Å, while the thiophene ring maintains aromatic character with C-C bond lengths ranging from 1.37 to 1.42 Å [1] [2].
Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized structure corresponds to a true energy minimum. The vibrational spectrum analysis using potential energy distribution methods provides complete assignments of fundamental vibrational modes [1]. The characteristic stretching frequencies of the C=C double bond appear at approximately 1650 cm⁻¹, while the carboxylic acid C=O stretch is observed at 1720 cm⁻¹ [1] [2].
The frontier molecular orbital analysis reveals critical information about the chemical reactivity and electronic properties of 3-(2-Thienyl)acrylic acid. The highest occupied molecular orbital (HOMO) energy is calculated to be -4.786 eV, while the lowest unoccupied molecular orbital (LUMO) energy is -0.318 eV, resulting in a HOMO-LUMO energy gap of 4.468 eV [3] [1].
The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and kinetic stability. The relatively moderate energy gap of 4.468 eV indicates good reactivity and polarizability, making the compound suitable for various chemical transformations [3]. The HOMO is predominantly localized on the thiophene ring system, particularly on the sulfur atom and adjacent carbon atoms, indicating this region as the primary site for electron donation [3] [1].
The calculated global chemical reactivity descriptors include:
These parameters suggest that 3-(2-Thienyl)acrylic acid exhibits moderate reactivity with balanced electrophilic and nucleophilic characteristics [3]. The chemical softness value of 0.224 eV⁻¹ indicates the molecule's capacity to accept electrons and undergo nucleophilic attack, while the electronegativity value of 2.552 eV demonstrates its ability to attract electron density [3].
Irritant